(2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide is a complex organic molecule characterized by its cyano, naphthyl, nitro, and benzodioxole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthyl Amine Intermediate: Starting with naphthalene, nitration followed by reduction can yield naphthylamine.
Synthesis of the Benzodioxole Derivative: The benzodioxole moiety can be synthesized through the cyclization of catechol with appropriate reagents, followed by nitration to introduce the nitro group.
Coupling Reaction: The naphthylamine and benzodioxole derivatives are then coupled using a cyanoacrylate intermediate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and high-efficiency purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl and benzodioxole rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: Electrophilic aromatic substitution can occur on the naphthyl and benzodioxole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like sulfuryl chloride (SO₂Cl₂).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs aimed at treating diseases like cancer or infections.
Industry
In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors or as a component in dye-sensitized solar cells.
Mechanism of Action
The mechanism by which (2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it might inhibit enzyme activity by binding to the active site or alter receptor function by mimicking or blocking natural ligands. The cyano and nitro groups are particularly important for these interactions, as they can form hydrogen bonds or participate in electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-cyano-N-(phenyl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
(2E)-2-cyano-N-(naphthalen-2-yl)-3-(4-nitrophenyl)prop-2-enamide: Similar structure but with a nitrophenyl group instead of a nitrobenzodioxole group.
Uniqueness
The presence of both the naphthyl and benzodioxole rings in (2E)-2-cyano-N-(naphthalen-2-yl)-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide makes it unique compared to its analogs. This dual aromatic system can enhance its electronic properties and increase its potential interactions with biological targets, making it a more versatile compound for various applications.
Properties
IUPAC Name |
(E)-2-cyano-N-naphthalen-2-yl-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c22-11-16(7-15-9-19-20(29-12-28-19)10-18(15)24(26)27)21(25)23-17-6-5-13-3-1-2-4-14(13)8-17/h1-10H,12H2,(H,23,25)/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWDJYCYGBKSII-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C(\C#N)/C(=O)NC3=CC4=CC=CC=C4C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.